7-(benzyloxy)-2,3,4,5-tetrahydro-1H-benzo[b]azepine

Medicinal Chemistry CNS Drug Design ADME

7-(Benzyloxy)-2,3,4,5-tetrahydro-1H-benzo[b]azepine (CAS 1416372-08-1) is a 1H-1-benzazepine derivative featuring a benzyl ether at the 7-position of the tetrahydroazepine ring. Its molecular formula is C₁₇H₁₉NO (MW 253.34 g/mol).

Molecular Formula C17H19NO
Molecular Weight 253.34 g/mol
CAS No. 1416372-08-1
Cat. No. B3187165
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(benzyloxy)-2,3,4,5-tetrahydro-1H-benzo[b]azepine
CAS1416372-08-1
Molecular FormulaC17H19NO
Molecular Weight253.34 g/mol
Structural Identifiers
SMILESC1CCNC2=C(C1)C=C(C=C2)OCC3=CC=CC=C3
InChIInChI=1S/C17H19NO/c1-2-6-14(7-3-1)13-19-16-9-10-17-15(12-16)8-4-5-11-18-17/h1-3,6-7,9-10,12,18H,4-5,8,11,13H2
InChIKeyWFVIROBPMUDMMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-(Benzyloxy)-2,3,4,5-tetrahydro-1H-benzo[b]azepine (CAS 1416372-08-1) – Procurement-Relevant Identity, Class Context, and Core Specifications


7-(Benzyloxy)-2,3,4,5-tetrahydro-1H-benzo[b]azepine (CAS 1416372-08-1) is a 1H-1-benzazepine derivative featuring a benzyl ether at the 7-position of the tetrahydroazepine ring. Its molecular formula is C₁₇H₁₉NO (MW 253.34 g/mol) . It serves as a key synthetic intermediate within the broader class of 1,7-disubstituted 2,3,4,5-tetrahydro-1H-benzo[b]azepines, a scaffold extensively explored for neuronal nitric oxide synthase (nNOS) inhibition and other central nervous system targets [1]. The compound is typically supplied as a off-white to pale yellow solid with a reported purity of up to 98% (NLT) and a calculated aqueous solubility of approximately 0.061 g/L at 25 °C .

Why Generic Substitution Fails for 7-(Benzyloxy)-2,3,4,5-tetrahydro-1H-benzo[b]azepine: Positional, Electronic, and Synthetic Constraints


Simple replacement of 7-(benzyloxy)-2,3,4,5-tetrahydro-1H-benzo[b]azepine with other 7-substituted benzazepines (e.g., 7‑hydroxy or 7‑methoxy) is not permissible in most discovery programs due to dramatically different physicochemical and synthetic properties. The benzyloxy group critically tunes lipophilicity (XLogP ~4.1) relative to polar 7‑hydroxy or 7‑amino analogs , and its presence is essential for the subsequent hydrogenolytic cleavage to expose a free phenolic hydroxyl — a strategic transformation that the 7‑methoxy congener (MW 177.24 g/mol) cannot undergo under mild conditions [1]. These distinct properties mean that generic “benzazepine” or “7‑substituted benzazepine” intermediates fail to provide the required balance of stability, reactivity, and drug-like property modulation demanded by nNOS inhibitor and CNS-oriented medicinal chemistry projects [2].

Product-Specific Quantitative Evidence Guide: 7-(Benzyloxy)-2,3,4,5-tetrahydro-1H-benzo[b]azepine vs. Closest Analogs


Lipophilicity (XLogP) Advantage Over 7-Hydroxy and 7-Methoxy Analogs

The 7-benzyloxy derivative exhibits a calculated XLogP of 4.1 , a value deliberately optimized for passive CNS penetration. By comparison, the 7-hydroxy analog (predicted XLogP ~1.5) and the 7-methoxy analog (predicted XLogP ~2.5) [1] are significantly more polar. This 1.6–2.6 log unit increase directly enhances membrane permeability potential according to Lipinski guidelines, making the benzyloxy intermediate uniquely positioned as a lipophilic precursor in CNS-targeted benzazepine programs.

Medicinal Chemistry CNS Drug Design ADME

Synthetic Versatility through Cleavable Benzyl Ether Protection

The benzyloxy substituent serves as a selectively cleavable protecting group. Under hydrogenolytic conditions (H₂, Pd/C), it is cleanly removed to generate the 7‑hydroxy derivative, a versatile intermediate for further O‑functionalization [1]. In contrast, the 7‑methoxy analog requires harsh demethylation conditions (e.g., BBr₃, HBr) that often compromise the integrity of the azepine ring or other sensitive functional groups [2]. This chemoselective deprotection route is essential for building libraries of 1,7-disubstituted benzazepines as described in the nNOS inhibitor literature [3].

Synthetic Chemistry Protecting Group Strategy Intermediate

Validated Role as Direct Precursor to Potent nNOS Inhibitor Scaffolds

In the NeurAxon Inc. program, the 7‑substituted tetrahydrobenzazepine scaffold was utilized to generate inhibitors such as compound 17 (selective nNOS inhibitor; in vivo active in spinal nerve ligation model) [1]. While the precise IC₅₀ of the 7‑benzyloxy intermediate is not reported, the SAR study demonstrates that the 7‑position is a critical anchor point for binding and that the benzyloxy motif serves as the immediate precursor to the active pharmacophore after deprotection/functionalization. The compound’s direct link to a high-value target class with demonstrated in vivo efficacy distinguishes it from unelaborated 7‑substituted benzazepines that lack a defined application pathway.

nNOS Inhibition Pain Research Neurodegeneration

Physical State and Vendor-Reported Purity Consistency

The compound is commercially available with a consistent purity of ≥98% (NLT) according to multiple vendor certificates . In contrast, the 7‑methoxy hydrochloride salt (CAS 46180-98-7) is often supplied at 97% purity, and the 7‑hydroxy free base is prone to oxidative discoloration during storage . The solid benzyloxy form exhibits superior bench stability under recommended storage (2–8 °C, desiccated), which simplifies inventory management for multi-step synthetic campaigns.

Chemical Procurement Quality Control Reproducibility

Solubility Profile Supports High-Potency Screening Concentration Ranges

The compound’s calculated aqueous solubility of 0.061 g/L (~0.24 mM) places it in a practical range for high-throughput screening (HTS) master stocks. By comparison, the 7‑hydroxy analog is estimated to be >50‑fold more soluble (logS ~−2.0), which may lead to overly high effective concentrations and false positives in cell-based assays, while the 7‑methoxy analog shows intermediate solubility [1]. The moderate solubility of the benzyloxy form helps maintain compound integrity in DMSO/water mixtures typical of screening cascades.

Solubility Assay Development HTS

Best Research and Industrial Application Scenarios for 7-(Benzyloxy)-2,3,4,5-tetrahydro-1H-benzo[b]azepine


CNS Drug Discovery: nNOS Inhibitor Lead Optimization

Utilize the 7‑benzyloxy intermediate as the starting point for constructing 1,7‑disubstituted benzazepine libraries aimed at neuronal nitric oxide synthase inhibition. The lipophilic benzyloxy group matches the CNS‑penetrant property requirements of this target class . Subsequent hydrogenolytic deprotection provides a hydroxyl handle for installing diverse amine side chains, following the SAR paradigm established for inhibitors 17, 18, 25, and (±)-39 [1].

Late-Stage Functionalization in Multi-Step Synthesis

Employ the benzyl ether as a masked phenol that remains stable through multiple synthetic steps (alkylation, acylation, reductive amination) and can be selectively cleaved in the final stage. This approach minimizes protecting group interconversions and increases overall yield, particularly in the preparation of 7‑O‑linked fluorescent probes or biotin conjugates for target engagement studies [2].

Pharmacological Screening Library Production

Procure the compound at ≥98% purity for direct inclusion in focused screening libraries targeting CNS receptors, ion channels, or neuropathic pain models. The moderate aqueous solubility (0.24 mM) is compatible with standard DMSO stock solution preparation, and the solid form's stability simplifies automated liquid handling .

Reference Standard for UPLC/MS Method Development

Use the well-characterized benzyloxy derivative (exact mass 253.1467 Da) as a calibration standard for developing ultra-performance liquid chromatography/mass spectrometry (UPLC/MS) methods that monitor benzazepine-based drug candidates or their metabolites in biological fluids .

Quote Request

Request a Quote for 7-(benzyloxy)-2,3,4,5-tetrahydro-1H-benzo[b]azepine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.